molecular formula C8H13NO B13555851 4-(1H-pyrrol-2-yl)butan-2-ol

4-(1H-pyrrol-2-yl)butan-2-ol

Cat. No.: B13555851
M. Wt: 139.19 g/mol
InChI Key: SYIQDBJTNQNZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and butanol, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrole with butanone in the presence of a suitable catalyst. Another method includes the reaction of pyrrole with butanal under acidic conditions, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed

Scientific Research Applications

4-(1H-pyrrol-2-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-2-yl)butan-2-ol involves its interaction with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.

    Butanol: A primary alcohol with a four-carbon chain.

    Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.

Uniqueness

4-(1H-pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(1H-pyrrol-2-yl)butan-2-ol

InChI

InChI=1S/C8H13NO/c1-7(10)4-5-8-3-2-6-9-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

SYIQDBJTNQNZOO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.